molecular formula C12H6ClFN2OS2 B2573377 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 905674-42-2

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2573377
CAS No.: 905674-42-2
M. Wt: 312.76
InChI Key: VYBVNICPXMWLKL-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-fluoro-1,3-benzothiazole moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBVNICPXMWLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and 4-fluorobenzoic acid under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki-Miyaura cross-coupling reaction between a thiophene boronic acid and a halogenated benzothiazole derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring and benzothiazole scaffold facilitate nucleophilic substitutions, particularly at the 5-chloro position on the thiophene and the 4-fluoro site on the benzothiazole.

Key Reactions:

Reaction TypeConditionsReagents/NucleophilesProductYieldSource
Thiophene-Cl substitutionKOH, DMSO, 70°C, 2–3 hr5-Nitrofuran aldehyde5-Nitrofuran-substituted derivative85%
Benzothiazole-F substitutionPd catalysis, 100°CArylboronic acidsSuzuki-coupled biaryl analogs60–75%

Mechanistic Insights:

  • The chloro group on thiophene undergoes substitution with amines, thiols, or carbonyl nucleophiles under mild basic conditions .

  • The fluoro group on benzothiazole requires harsher conditions (e.g., Pd-catalyzed coupling) due to lower electrophilicity .

Hydrolysis of Carboxamide

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid derivatives.

Experimental Data:

ConditionsReagentsProductObservationsSource
6M HCl, reflux, 6 hrHCl5-Chlorothiophene-2-carboxylic acidComplete deamination
10% NaOH, ethanol, 80°C, 4 hrNaOHSodium carboxylate saltPartial ring decomposition

Coupling Reactions

The benzothiazole and thiophene rings participate in cross-coupling reactions to generate complex heterocyclic systems.

Examples:

Reaction TypeCatalysts/ReagentsCoupling PartnerProductYieldSource
Buchwald-HartwigPd(OAc)₂, XPhosAryl halidesN-Arylbenzothiazole derivatives70%
Click ChemistryCuI, DIPEAPropargyl alcoholsTriazole-linked conjugates65%

Structural Impact:

  • Coupling at the benzothiazole’s C2-position enhances π-stacking interactions in biological targets .

Redox Transformations

The thiophene ring undergoes oxidation, while the carboxamide group can be reduced.

Documented Reactions:

Reaction TypeReagentsProductNotesSource
Thiophene oxidationmCPBA, CH₂Cl₂, 0°CThiophene-1,1-dioxide derivativeImproved solubility
Carboxamide reductionLiAlH₄, THF, refluxThiophenemethylamine analogLow yield (30%)

Challenges:

  • Over-oxidation of thiophene can lead to ring-opening byproducts .

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:

Derivative TypeTarget ActivityIC₅₀/Potency ImprovementKey Structural ChangeSource
Nitrofuran-substitutedAntibacterial4× vs. parent compoundNitro group introduction
Sulfonamide-linkedSerine protease inhibition10 nM (Factor XIa)Sulfonyl spacer addition

Stability and Reactivity Trends

  • pH Sensitivity : The carboxamide hydrolyzes rapidly in strong acids/bases but remains stable in neutral buffers .

  • Thermal Stability : Decomposes above 200°C, releasing HCl and HF.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, as antimicrobial agents. Research indicates that compounds with benzothiazole structures exhibit significant activity against a range of pathogenic bacteria and fungi. For example, a study evaluated several benzothiazole derivatives for their in vitro antibacterial activity against various strains of bacteria, demonstrating promising results for compounds similar to this compound .

Anti-Tubercular Activity

Benzothiazole derivatives have also been investigated for their anti-tubercular properties. A review focused on the synthesis of new benzothiazole-based anti-tubercular compounds reported moderate to good activity against Mycobacterium tuberculosis. The synthesis involved various reactions leading to the formation of compounds that include the benzothiazole moiety . The specific activity of this compound in this context remains an area for further exploration.

Cancer Research

The compound has been explored in cancer research due to its structural similarities with known anticancer agents. Studies have indicated that certain thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may possess similar properties .

Enzyme Inhibition

Research has shown that thiophene derivatives can act as enzyme inhibitors in various biological pathways. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes involved in cancer progression and inflammatory responses. The specific inhibitory effects of this compound on key enzymes remain to be fully characterized.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the benzothiazole moiety into thiophene structures has been shown to enhance charge transport properties .

Photovoltaic Devices

Research indicates that compounds like this compound can be utilized in the development of efficient photovoltaic devices due to their favorable energy levels and absorption spectra .

Data Tables

Application AreaActivity/EffectReference
Antimicrobial ActivitySignificant activity against bacteria
Anti-Tubercular ActivityModerate to good activity against Mtb
Cancer ResearchPotential anticancer properties
Enzyme InhibitionInhibition of cancer-related enzymes
Organic ElectronicsEnhanced charge transport properties
Photovoltaic DevicesEfficient energy conversion potential

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives demonstrated that those containing thiophene rings exhibited enhanced antimicrobial efficacy compared to their non-thiophene counterparts. The study utilized standard disk diffusion methods to assess the antimicrobial activity against common pathogens.

Case Study 2: Anti-Tubercular Screening

In a systematic screening of new compounds for anti-tubercular activity, several derivatives were tested against Mtb H37Rv strain. Compounds structurally related to this compound showed promising results, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DprE1 in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis . The compound’s heterocyclic structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiophene-carboxamide derivatives with benzothiazole or related heterocyclic substituents. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Target/Application Reference
5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Thiophene + benzothiazole Cl (C5), F (benzothiazole C4) ~326.8 (calc.) Potential kinase/antimicrobial agent
Rivaroxaban (BAY 59-7939) Thiophene + oxazolidinone + morpholinone Cl (C5), oxazolidinone, morpholinone 435.88 Factor Xa inhibitor (anticoagulant)
5-Chloro-N-(4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl)-3-phenyl-1H-indole-2-carboxamide Indole + thiazolidinone CF3 (phenyl), Cl (C5) ~495.9 (calc.) Not specified (likely enzyme inhibitor)
Chalcone derivatives (e.g., Compound 4b in ) Thiophene + chalcone Cl (C5), hydroxyl/methoxy/halogen substituents 384.8–447.7 Antimicrobial/anticancer applications
Segartoxaban Thiophene + sulfonamide + piperazine Cl (C5), sulfonamide, methylpiperazine ~600.0 (calc.) Factor Xa/IIa inhibitor

Key Observations

Structural Diversity: The target compound’s benzothiazole group distinguishes it from Rivaroxaban’s oxazolidinone-morpholinone system, which is critical for Factor Xa binding . Unlike Segartoxaban, which incorporates a sulfonamide and piperazine moiety for dual Factor Xa/IIa inhibition, the target compound lacks these groups, suggesting divergent pharmacological targets .

Electronic and Steric Effects: The 4-fluoro substituent on the benzothiazole ring may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide) .

Pharmacological Implications: Rivaroxaban’s high molecular weight (435.88 vs. ~326.8 for the target compound) correlates with its oral bioavailability and prolonged plasma half-life, attributed to the morpholinone group . The target compound’s smaller size and fluorine substitution may favor blood-brain barrier penetration, unlike Segartoxaban’s bulkier structure .

Synthetic Accessibility :

  • Chalcone derivatives () are synthesized via Claisen-Schmidt condensation, yielding moderate yields (43–75%), whereas the target compound likely requires more complex coupling steps (e.g., carbodiimide-mediated amidation) .

Research Findings and Data

Table 2: Spectral and Stability Data

Property Target Compound Rivaroxaban Chalcone Derivative (4b)
IR ν(C=O) Not reported 1680–1700 cm⁻¹ (carboxamide) 1663–1682 cm⁻¹
NMR (¹H) Expected aromatic multiplicity δ 7.2–8.1 (aromatic protons) δ 7.0–8.3 (chalcone protons)
Melting Point Not reported 229–231°C (crystalline form) 210–212°C
Stability (hygroscopic) Likely stable due to fluorine High (crystalline form) Moderate (hygroscopic)

Biological Activity

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClFN3OS
  • Molecular Weight : 348.83 g/mol

The presence of a thiophene ring and a benzothiazole moiety in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. Preliminary studies suggest that it may act on pathways related to cancer cell growth, potentially leading to apoptosis in malignant cells.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • A study demonstrated that derivatives of benzothiazole showed effective cytotoxicity against various cancer cell lines, including breast and lung cancer models .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer12.5
Compound BLung Cancer15.0
5-chloro-N-(4-fluoro...)TBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, the compound may also possess antimicrobial activity. Research into related benzothiazole compounds has shown promising results against various bacterial strains:

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
5-chloro-N-(4-fluoro...)TBDTBDTBD

Case Study 1: In Vivo Efficacy in Tumor Models

A study investigated the efficacy of a related compound in mice bearing Lewis lung carcinoma. The results indicated a significant increase in lifespan when treated with the compound, suggesting that it may inhibit tumor growth effectively .

Case Study 2: Safety Profile Assessment

Another research effort focused on assessing the safety profile of benzothiazole derivatives showed that these compounds have an excellent therapeutic index compared to traditional chemotherapeutics like Adriamycin, indicating a favorable safety profile for potential clinical use .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the benzothiazole NH proton appears at δ ~12–13 ppm due to strong deshielding, while thiophene protons resonate at δ ~6.5–7.5 ppm .
  • X-ray crystallography : Reveals intermolecular interactions, such as N–H···N hydrogen bonds forming centrosymmetric dimers and C–H···F/O stabilizing crystal packing .
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and C–F/C–Cl vibrations (~1100–750 cm⁻¹) .

How can discrepancies in elemental analysis or spectral data be resolved during characterization?

Advanced Research Question
Discrepancies often arise from incomplete purification or hygroscopicity. Methodological solutions include:

  • Microanalysis calibration : Repeat combustion analysis under anhydrous conditions if C/H/N values deviate >0.3% from theoretical values .
  • DSC/TGA : Assess thermal stability to identify hydrated or solvated forms affecting elemental data .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex spectra, especially for aromatic regions .

What strategies are effective in enhancing the compound's solubility or stability based on its molecular structure?

Advanced Research Question

  • Co-solvent systems : Use DMSO:water (e.g., 2:1) for biological assays, as the compound’s aromaticity limits aqueous solubility .
  • Crystal engineering : Introduce hydrogen-bond acceptors (e.g., methoxy groups) to improve lattice stability, as seen in related benzothiazole derivatives .
  • Pro-drug modification : Esterify the carboxamide group to increase lipophilicity and membrane permeability .

How does the presence of fluorine and chlorine substituents influence the compound's biological activity and interaction with target enzymes?

Advanced Research Question

  • Halogen bonding : The 4-fluoro group on benzothiazole and 5-chloro on thiophene enhance binding to hydrophobic enzyme pockets (e.g., PFOR in anaerobic organisms) via σ-hole interactions .
  • Electron-withdrawing effects : Fluorine increases the amide’s electrophilicity, improving inhibition potency against microbial targets (e.g., COX-1/2) .
  • Metabolic stability : Chlorine reduces oxidative metabolism, prolonging half-life in vitro .

What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be addressed?

Advanced Research Question

  • Reagent stoichiometry : Use automated syringe pumps for slow addition of acyl chlorides to avoid exothermic side reactions .
  • Purification scalability : Replace column chromatography with fractional crystallization (e.g., methanol/water) for cost-effective large-scale batches .
  • Process analytical technology (PAT) : Implement in-line FT-IR or HPLC monitoring to track reaction progress and impurity formation .

How do structural modifications at the benzothiazole or thiophene moieties impact the compound's pharmacological profile?

Advanced Research Question

  • Benzothiazole substitution : Replacing 4-fluoro with methoxy groups reduces antimicrobial activity but improves solubility .
  • Thiophene modification : Introducing methyl groups at the 3-position enhances metabolic stability but may sterically hinder target binding .
  • Amide bioisosteres : Replacing the carboxamide with a sulfonamide group alters selectivity for kinase targets .

What computational methods are effective in predicting the compound's binding modes and ADMET properties?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulate interactions with PFOR or COX-2 active sites, prioritizing halogen-bonding and π-π stacking .
  • ADMET prediction (SwissADME) : LogP values (~3.5) suggest moderate blood-brain barrier penetration, while high topological polar surface area (TPSA >80 Ų) limits oral bioavailability .
  • MD simulations : Assess stability of hydrogen-bonded dimers in aqueous environments .

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